CCT241533 - 1262849-73-9

CCT241533

Catalog Number: EVT-253580
CAS Number: 1262849-73-9
Molecular Formula: C23H27FN4O4
Molecular Weight: 442.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CCT241533 is a potent and selective inhibitor of checkpoint kinase 2 (CHK2) [, , , , ]. It is classified as a small molecule kinase inhibitor and serves as a valuable tool in scientific research to investigate the role of CHK2 in various cellular processes, particularly in the context of DNA damage response and cancer cell survival [, , , , ].

Molecular Structure Analysis

CCT241533 binds to the ATP-binding pocket of CHK2, as confirmed by X-ray crystallography [, ].

Mechanism of Action

CCT241533 functions as an ATP-competitive inhibitor of CHK2 [, , ]. By binding to the ATP-binding site of CHK2, it prevents ATP binding and subsequent phosphorylation of CHK2 substrates. This inhibition of CHK2 kinase activity disrupts downstream signaling pathways involved in DNA damage repair, cell cycle arrest, and apoptosis [, ].

Applications

CCT241533 is widely used to study the role of CHK2 in the DNA damage response pathway. By inhibiting CHK2, researchers can assess the downstream consequences on cell cycle checkpoints, DNA repair mechanisms, and cellular sensitivity to DNA-damaging agents [, , ].

Enhancing Cancer Therapy Sensitivity

Studies have shown that CCT241533 can enhance the cytotoxic effects of PARP inhibitors, a class of anti-cancer drugs, in p53-deficient cancer cells [, ]. This suggests a potential therapeutic strategy of combining CHK2 and PARP inhibitors to overcome treatment resistance in specific cancer types [, ].

Research has implicated CHK2 in tamoxifen resistance in ER-positive breast cancer. Specifically, CHK2 activation appears to enhance the stability of a protein associated with tamoxifen resistance. Inhibiting CHK2 with CCT241533 reversed tamoxifen resistance in preclinical models, highlighting CHK2 as a potential target to overcome therapy resistance in this cancer type [].

CCT241533 was utilized in a study involving drug-adapted triple-negative breast cancer cell lines. Results suggested that targeting CHK2, along with other kinases like PLK1 and the protein RAD51, might hold promise for treating therapy-refractory triple-negative breast cancer [].

Future Directions
  • Further investigation of CCT241533 in combination therapies: Preclinical studies suggest promising synergistic effects when CCT241533 is combined with PARP inhibitors [, ]. Future research should focus on evaluating the efficacy and safety of this combination therapy in clinical trials for various cancer types.

  • Exploring the potential of CCT241533 in overcoming drug resistance: Research indicates that CCT241533 can reverse tamoxifen resistance in breast cancer []. Further research is needed to determine if CCT241533 can overcome resistance to other therapies in various cancers.

  • Developing more potent and selective CHK2 inhibitors: While CCT241533 is a potent CHK2 inhibitor, developing analogs with improved potency, selectivity, and pharmacokinetic properties could further enhance its therapeutic potential [].

Properties

CAS Number

1262849-73-9

Product Name

4-Fluoro-2-(4-{[(3s,4r)-4-(1-Hydroxy-1-Methylethyl)pyrrolidin-3-Yl]amino}-6,7-Dimethoxyquinazolin-2-Yl)phenol

IUPAC Name

4-fluoro-2-[4-[[(3S,4R)-4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol

Molecular Formula

C23H27FN4O4

Molecular Weight

442.5

InChI

InChI=1S/C23H27FN4O4/c1-23(2,30)15-10-25-11-17(15)27-21-13-8-19(31-3)20(32-4)9-16(13)26-22(28-21)14-7-12(24)5-6-18(14)29/h5-9,15,17,25,29-30H,10-11H2,1-4H3,(H,26,27,28)/t15-,17-/m1/s1

InChI Key

HZASIAXCPXTISQ-NVXWUHKLSA-N

SMILES

CC(C)(C1CNCC1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)O

Synonyms

(E)-4-fluoro-6-(4-((4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl)amino)-6,7-dimethoxyquinazolin-2(1H)-ylidene)cyclohexa-2,4-dienone

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.